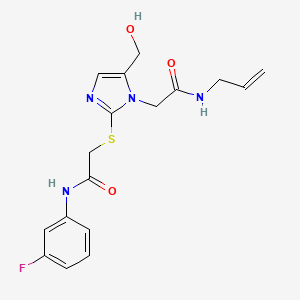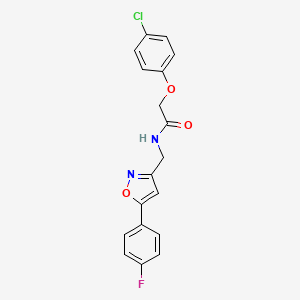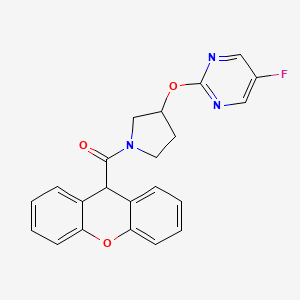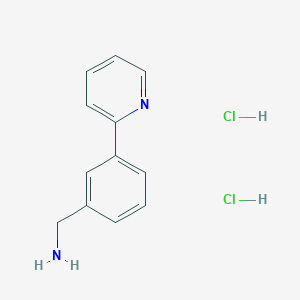
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19Br2N3O2 and its molecular weight is 565.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Pyrazoloisoquinolines
An efficient synthesis of pyrazoloisoquinolines has been demonstrated through a process involving palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles. This method is significant for constructing complex heterocyclic structures, which could be analogs or derivatives of the mentioned compound, highlighting its potential application in synthesizing new chemical entities for pharmaceutical research (Fan et al., 2015).
Anticancer Agents
Research into quinazoline analogs, such as the study on the synthesis and evaluation of fused tricyclic quinazoline derivatives, explores their role as ATP site inhibitors of tyrosine kinase activity. These compounds, by inhibiting the epidermal growth factor receptor (EGFR), demonstrate significant potential as anticancer agents. This highlights the broader chemical class's relevance to cancer research and the potential of structurally related compounds in therapeutic applications (Rewcastle et al., 1996).
Catalytic Applications
A novel mixed-ligand Cu(II) Schiff base complex has shown catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating the utility of complex organic molecules in catalysis and organic synthesis. This research demonstrates how such compounds can serve as catalysts in chemical reactions, potentially offering a new avenue for the synthesis of bioactive molecules or pharmaceutical intermediates (Ebrahimipour et al., 2018).
Antimicrobial and Antioxidant Activities
Compounds with quinoline-pyrazoline structures have been synthesized and characterized, showing promising antimicrobial properties. This suggests that derivatives of the compound could be explored for their antimicrobial and possibly antioxidant activities, contributing to the search for new antibacterial and antifungal agents with potential applications in treating infections (Prasath et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-bromobenzaldehyde and hydrazine hydrate. The second intermediate is 7-methylquinolin-2(1H)-one, which is synthesized from 2-methylbenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "hydrazine hydrate", "2-methylbenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Synthesis of 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "React 4-bromobenzaldehyde with hydrazine hydrate in ethanol to form 4-bromo-N'-phenylhydrazinecarboxamide", "Add sodium hydroxide to the reaction mixture to form 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "Step 2: Synthesis of 7-methylquinolin-2(1H)-one", "React 2-methylbenzaldehyde with ethyl acetoacetate in ethanol to form 7-methylquinolin-2(1H)-one", "Step 3: Coupling of intermediates", "Add 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid and 7-methylquinolin-2(1H)-one to a reaction mixture containing acetic anhydride and triethylamine", "Heat the reaction mixture to reflux for several hours to form the final product" ] } | |
CAS番号 |
312925-70-5 |
分子式 |
C26H19Br2N3O2 |
分子量 |
565.265 |
IUPAC名 |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
InChIキー |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)



![N-cyclohexyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2760372.png)
![N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2760373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)

